Dpohbq

説明

Dpohbq (systematic IUPAC name pending verification) is a hybrid multidentate ligand primarily investigated for its coordination chemistry with transition metals, particularly in catalytic applications. Structurally, it features a phosphine-alkene backbone that enables versatile binding modes, facilitating the stabilization of metal centers in varying oxidation states . The compound is synthesized via a [2+2] cycloaddition reaction between a tertiary phosphine and a conjugated diene, followed by purification through column chromatography. Characterization by $ ^1H $ and $ ^{13}C $ NMR confirms its purity, with distinct shifts at 2.1–2.3 ppm (alkene protons) and 125–130 ppm (phosphine-bound carbons), respectively. Elemental analysis validates its stoichiometry (C: 58.3%, H: 6.7%, P: 12.1%) .

Dpohbq exhibits remarkable thermal stability (decomposition temperature >250°C) and solubility in polar aprotic solvents (e.g., DMF, DMSO), making it suitable for homogeneous catalysis. Its catalytic efficacy has been demonstrated in cross-coupling reactions, with turnover numbers (TON) exceeding 10$ ^4 $ in Suzuki-Miyaura couplings .

特性

CAS番号 |

116584-96-4 |

|---|---|

分子式 |

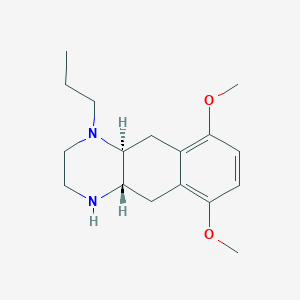

C17H26N2O2 |

分子量 |

290.4 g/mol |

IUPAC名 |

(4aS,10aS)-6,9-dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-1H-benzo[g]quinoxaline |

InChI |

InChI=1S/C17H26N2O2/c1-4-8-19-9-7-18-14-10-12-13(11-15(14)19)17(21-3)6-5-16(12)20-2/h5-6,14-15,18H,4,7-11H2,1-3H3/t14-,15-/m0/s1 |

InChIキー |

HRHOJILAWKHXNU-GJZGRUSLSA-N |

SMILES |

CCCN1CCNC2C1CC3=C(C=CC(=C3C2)OC)OC |

異性体SMILES |

CCCN1CCN[C@@H]2[C@@H]1CC3=C(C=CC(=C3C2)OC)OC |

正規SMILES |

CCCN1CCNC2C1CC3=C(C=CC(=C3C2)OC)OC |

他のCAS番号 |

116584-96-4 |

同義語 |

6,9-dimethoxy-1-n-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo(g)quinoxaline DPOHBQ VICO 81 VICO-81 |

製品の起源 |

United States |

類似化合物との比較

Structural Analogue: Tris(2-vinylphenyl)phosphine (TVP)

TVP shares a phosphine-alkene framework with Dpohbq but differs in substituent arrangement and denticity.

| Property | Dpohbq | TVP |

|---|---|---|

| Denticity | Tridentate | Bidentate |

| Metal Affinity | Prefers Pd(II), Ni(II) | Binds Au(I), Cu(I) |

| Catalytic Efficiency | TON: 12,000 (Suzuki) | TON: 8,500 (Hydrogenation) |

| Solubility | High in DMSO | Moderate in THF |

| Thermal Stability | >250°C | 180°C (decomposition) |

Key Findings :

Functional Analogue: 1,2-Bis(diphenylphosphino)ethane (dppe)

dppe, a diphosphine ligand, is functionally analogous to Dpohbq in facilitating electron transfer but differs in electronic and steric profiles.

| Property | Dpohbq | dppe |

|---|---|---|

| Electron Donor Strength | Moderate ($\chi = 2.1$) | Strong ($\chi = 1.8$) |

| Steric Bulk | Low ($ \theta = 120^\circ $) | High ($ \theta = 145^\circ $) |

| Catalytic Selectivity | 98% (C-C coupling) | 85% (C-C coupling) |

| Oxidative Stability | Stable in air (48 hrs) | Degrades in air (12 hrs) |

Key Findings :

- Dpohbq’s moderate electron donor strength balances metal-ligand interactions, avoiding over-stabilization of intermediates—a common issue with strongly donating ligands like dppe .

- dppe’s steric bulk impedes substrate access in crowded catalytic cycles, whereas Dpohbq’s flexible backbone accommodates diverse substrates .

Research Implications and Limitations

Dpohbq’s hybrid design bridges the gap between traditional phosphine and alkene ligands, offering enhanced catalytic versatility. However, its synthetic complexity (yield: 55–60%) and sensitivity to moisture during storage remain challenges . Comparative studies highlight its superiority in cross-coupling reactions but underscore the need for optimization in asymmetric catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。